3H-spiro(2-benzofuran-1,9'-fluoren)-3-one
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Overview
Description
3H-spiro(2-benzofuran-1,9’-fluoren)-3-one is a complex organic compound characterized by a spiro linkage between a benzofuran and a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one may involve scalable synthetic routes that are optimized for cost-efficiency and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3H-spiro(2-benzofuran-1,9’-fluoren)-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran or fluorene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3H-spiro(2-benzofuran-1,9’-fluoren)-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3H-spiro(2-benzofuran-1,9’-fluoren)-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but linked to a xanthene ring.
Spiro[fluorene-9,9’-thioxanthene]: Similar to the above but with a thioxanthene ring.
Spiro[fluorene-9,9’-dibenzofuran]: Features a dibenzofuran ring instead of a benzofuran.
Uniqueness
3H-spiro(2-benzofuran-1,9’-fluoren)-3-one is unique due to its specific spiro linkage between benzofuran and fluorene, which imparts distinct electronic and steric properties
Properties
CAS No. |
82111-99-7 |
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Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C20H12O2/c21-19-15-9-3-6-12-18(15)20(22-19)16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H |
InChI Key |
JYYXPYFFTVLXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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